molecular formula C8H10ClNO4 B2473487 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride CAS No. 15785-53-2

3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride

Cat. No.: B2473487
CAS No.: 15785-53-2
M. Wt: 219.62
InChI Key: FWZUXFNSQFBPKM-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is an organic compound with the molecular formula C8H9NO4·HCl. It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups on the benzene ring. This compound is often used in various chemical and biological research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride typically involves the nitration of 4-hydroxy-3-methoxybenzoic acid, followed by reduction and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is unique due to the combination of amino, hydroxy, and methoxy groups on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-amino-4-hydroxy-5-methoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4.ClH/c1-13-6-3-4(8(11)12)2-5(9)7(6)10;/h2-3,10H,9H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZUXFNSQFBPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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